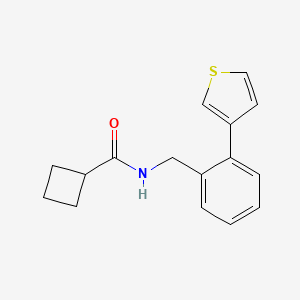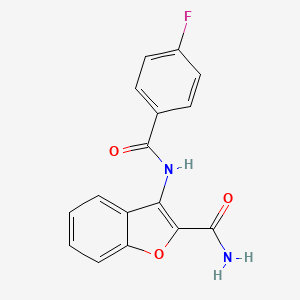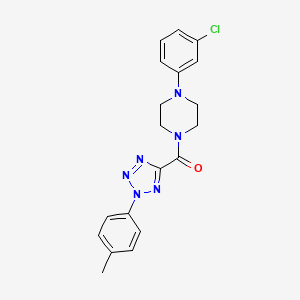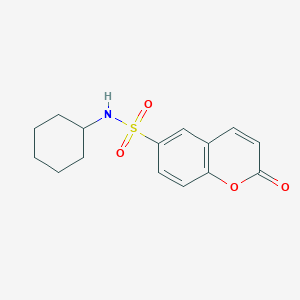
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide is an organic compound that features a thiophene ring attached to a benzyl group, which is further connected to a cyclobutanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the benzylthiophene intermediate with cyclobutanecarboxylic acid or its derivatives under amide coupling conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclobutanecarboxamide moieties contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Benzyl Derivatives: Compounds such as benzylamine and benzyl alcohol have similar benzyl groups and undergo comparable substitution reactions.
Cyclobutanecarboxamide Derivatives: Compounds like cyclobutanecarboxylic acid and its amides share the cyclobutanecarboxamide moiety and exhibit similar chemical properties.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide is unique due to the combination of the thiophene ring, benzyl group, and cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXXIZWHNGFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2829526.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2829527.png)
![2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole](/img/structure/B2829528.png)

![2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2829531.png)
![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)
![4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2829535.png)
![8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)
![2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2829540.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-fluoro-4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2829542.png)

